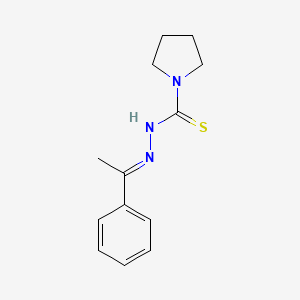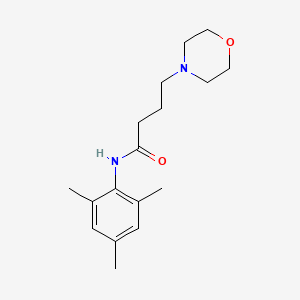![molecular formula C17H20ClN3O B5871977 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is based on its ability to modulate the activity of GABA receptors. Specifically, this compound acts as a positive allosteric modulator of the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effect of GABA on neuronal activity. This mechanism of action results in the modulation of neurotransmitter release and synaptic plasticity, which can have significant effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide depend on the specific research application and the dose of the compound used. In neuroscience, this compound has been shown to enhance the inhibitory effect of GABA on neuronal activity, resulting in decreased excitability and increased inhibition of neurotransmitter release. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and safety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide in lab experiments include its well-defined mechanism of action, its ability to modulate the activity of GABA receptors, and its potential for use in various research applications. However, there are also some limitations to using this compound in lab experiments, such as its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide. These include the development of novel compounds with improved pharmacological properties, the investigation of the compound's potential for use in clinical applications, such as the treatment of neurological disorders or cancer, and the exploration of its potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and behavior.
Synthesemethoden
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves the reaction of 4-chloromethyl-1H-pyrazole with N-cyclohexylbenzamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been used in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-6-8-14(9-7-13)17(22)20-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBATQQFKTYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
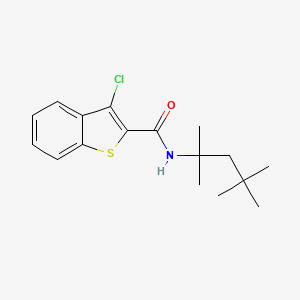

![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

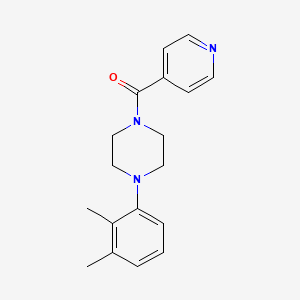
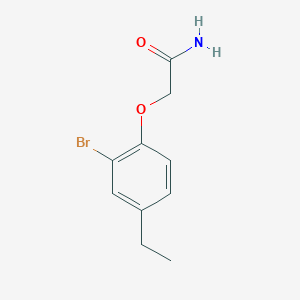
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
